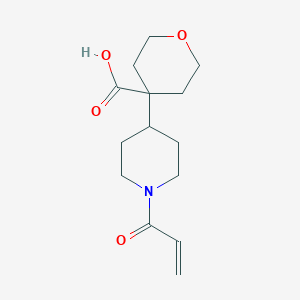

4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid” is a chemical with the CAS Number: 2567497-38-3 . Its IUPAC name is 4-(1-acryloylpiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The molecular weight of this compound is 267.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Ligand Components and Tethering in Metal Complexes

The synthesis and application of certain ligands, like the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlight its utility in promoting lower energy electronic absorption in metal complexes and providing a functional tether for anchoring ligands to semiconductor surfaces. This indicates the potential of structurally similar compounds in the field of material sciences, particularly in the development of electronic and photonic devices (Zong, Zhou, & Thummel, 2008).

Supramolecular Structures and Noncovalent Interactions

Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the intricate supramolecular structures formed through hydrogen bonding and π-π stacking interactions. These findings could provide a framework for understanding how similar compounds might be used to engineer complex molecular architectures, potentially useful in nanotechnology and materials science (Trujillo-Ferrara et al., 2004).

Organic Acid Applications in Industries

The significance of carboxylic acids in various industries, such as pharmaceutical, agricultural, polymer, and chemical sectors, cannot be overstated. Their separation and extraction from complex mixtures are critical processes, and understanding the behavior of structurally related compounds can offer insights into more efficient recovery and purification methods (Kumar, Datta, & Babu, 2010).

Hydrocarboxylation Catalysis

The copper(ii) metal-organic framework (MOF) based study on the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium sheds light on catalytic efficiencies and the potential of similar compounds in catalysis and organic synthesis. This could point to applications in green chemistry and sustainable industrial processes (Paul et al., 2016).

Safety and Hazards

properties

IUPAC Name |

4-(1-prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXGRXFJKXKOMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)

![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)

![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)